

# Application Note: Comprehensive Characterization of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

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## Compound of Interest

**Compound Name:** 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

**Cat. No.:** B1369554

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## Introduction

**4,8-Dichloro-6-nitroquinoline-3-carbonitrile** is a quinoline derivative of significant interest in medicinal chemistry and drug development.<sup>[1]</sup> Quinoline scaffolds are prevalent in a wide range of biologically active compounds, including anticancer and antimalarial agents.<sup>[1][2]</sup> The precise characterization of this molecule is paramount for ensuring its purity, stability, and identity, which are critical factors in pharmaceutical research, quality control, and the synthesis of novel therapeutic agents.<sup>[2][3]</sup> This application note provides a comprehensive guide to the analytical methods for the thorough characterization of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring data integrity and reliability through the cross-validation of results from various techniques.<sup>[1]</sup>

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** is essential for the selection and optimization of appropriate analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic responses.

Property	Value	Source
Molecular Formula	$C_{10}H_3Cl_2N_3O_2$	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	268.06 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	915369-46-9	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Likely a solid at room temperature	Inferred from high boiling point
Boiling Point	456.1°C at 760 mmHg	<a href="#">[4]</a>
Density	1.66 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	229.6°C	<a href="#">[4]</a>
Refractive Index	1.701	<a href="#">[4]</a>

Note: Solubility data is not readily available and should be determined empirically in relevant solvents (e.g., common organic solvents like DMSO, DMF, acetonitrile, and aqueous buffers).

## Analytical Methodologies & Protocols

A multi-technique approach is recommended for the comprehensive characterization of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**. This ensures a thorough understanding of its chemical structure, purity, and physical properties.

## Workflow for Comprehensive Characterization

Caption: Workflow for the comprehensive characterization of the target compound.

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[\[3\]](#) Both <sup>1</sup>H and <sup>13</sup>C NMR should be performed.

### Causality behind Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>) are common choices for quinoline derivatives.<sup>[6]</sup> The choice depends on the solubility of the compound. Traces of acid in CDCl<sub>3</sub> can sometimes lead to peak broadening in nitrogen-containing heterocycles, so the use of high-purity solvent is recommended.<sup>[6]</sup>
- Techniques: In addition to standard <sup>1</sup>H and <sup>13</sup>C spectra, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for assigning specific proton and carbon signals, especially for complex quinoline systems. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.<sup>[7]</sup>

### Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).<sup>[3]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of chemical shifts for aromatic protons (typically 0-10 ppm).
  - Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).
- Data Analysis:

- Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).<sup>[7]</sup>
- Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the quinoline core, the nitro group's influence on adjacent protons, and the carbonitrile group.

Expected Spectral Features:

- $^1\text{H}$  NMR: Aromatic protons will appear in the downfield region (typically 7-9 ppm). The electron-withdrawing effects of the nitro and chloro groups will cause significant deshielding of the protons on the quinoline ring.
- $^{13}\text{C}$  NMR: Aromatic carbons will resonate between 110-150 ppm. The carbon of the nitrile group ( $\text{C}\equiv\text{N}$ ) will appear around 115-120 ppm. Carbons attached to chlorine and the nitro group will show characteristic chemical shifts.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[8]</sup>

Causality behind Experimental Choices:

- Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.<sup>[9]</sup>

Protocol for FT-IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
- Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Expected Appearance
C≡N (Nitrile)	~2220–2230	Sharp, medium intensity
C=C, C=N (Aromatic)	~1580–1650	Multiple sharp bands
C-NO <sub>2</sub> (Nitro)	~1500–1550 (asymmetric) and ~1340–1370 (symmetric)	Strong absorptions
C-Cl (Chloro)	~700–850	Strong absorption

(Reference for band positions:[9][10])

## Chromatographic and Mass Spectrometric Analysis

These techniques are essential for assessing the purity of the compound and confirming its molecular weight.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile compounds and for quantifying them.[11] For quinoline derivatives, reverse-phase HPLC is typically employed.[12][13]

Causality behind Experimental Choices:

- Column: A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.
- Mobile Phase: A mixture of acetonitrile or methanol and water is a common mobile phase. [13] A buffer (e.g., phosphoric acid or formic acid for MS compatibility) is often added to control the ionization state of the analyte and improve peak shape.[12][13]
- Detector: A UV detector is suitable as the quinoline ring system is strongly UV-active. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Protocol for HPLC Purity Analysis:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- HPLC System:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detector: UV at 254 nm and 280 nm.
- Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which further confirms its identity.<sup>[3]</sup> Techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile compounds.<sup>[14]</sup>

Causality behind Experimental Choices:

- Ionization: ESI is a soft ionization technique suitable for quinoline derivatives, often producing a prominent protonated molecule  $[M+H]^+$  or other adducts.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can provide accurate mass measurements. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol for LC-MS Analysis:

- Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

- LC Conditions: Use the HPLC method described above, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).
- MS Acquisition:
  - Acquire data in both positive and negative ion modes to determine the best ionization.
  - Perform a full scan to identify the molecular ion.
  - For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.  
[\[15\]](#)
- Data Analysis:
  - Identify the molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster ( $M$ ,  $M+2$ ,  $M+4$ ) with an approximate ratio of 9:6:1, which is a definitive indicator.  
[\[16\]](#)  
[\[17\]](#)  
[\[18\]](#)
  - Analyze the fragmentation pattern. Common fragmentation for nitroaromatic compounds includes the loss of  $NO$ ,  $NO_2$ , and for halogenated compounds, the loss of  $Cl$  radicals or  $HCl$ .  
[\[14\]](#)  
[\[15\]](#)

Expected Isotopic Pattern for Dichloro-Compound:

Caption: Expected isotopic cluster for a molecule with two chlorine atoms.

## Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.  
[\[19\]](#)  
[\[20\]](#) This is crucial for understanding the material's stability during storage and processing.  
[\[21\]](#)

Causality behind Experimental Choices:

- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative decomposition.  
[\[19\]](#)

- Heating Rate: A controlled heating rate (e.g., 5-10 °C/min) is used to ensure thermal equilibrium and obtain reproducible results.[19]

Protocol for DSC/TGA Analysis:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Instrumentation: Use a simultaneous TGA/DSC instrument.
- Acquisition:
  - Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 30-600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[19]
- Data Analysis:
  - DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset of the melting peak is typically reported as the melting point.
  - TGA Curve: Determine the onset of weight loss, which indicates the decomposition temperature.

## Data Summary and Cross-Validation

The data obtained from these diverse analytical techniques should be cross-validated to build a comprehensive and reliable profile of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**.[1] For instance, the molecular formula determined by HRMS should be consistent with the structure elucidated by NMR and the functional groups identified by FT-IR. The purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectra. This integrated approach ensures the highest level of confidence in the characterization of the target compound.

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